molecular formula C8H13NO6 B14385229 5-Ethyl 1-methyl 2-nitropentanedioate CAS No. 88238-93-1

5-Ethyl 1-methyl 2-nitropentanedioate

Cat. No.: B14385229
CAS No.: 88238-93-1
M. Wt: 219.19 g/mol
InChI Key: CVJNGQQKDYBXBD-UHFFFAOYSA-N
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Description

5-Ethyl 1-methyl 2-nitropentanedioate is an organic compound with the molecular formula C8H13NO6 It is a derivative of pentanedioic acid, featuring ethyl, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl 1-methyl 2-nitropentanedioate typically involves the esterification of 2-nitropentanedioic acid with ethanol and methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:

    Starting Materials: 2-nitropentanedioic acid, ethanol, methanol.

    Catalyst: Concentrated sulfuric acid.

    Reaction Conditions: Reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl 1-methyl 2-nitropentanedioate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 5-Ethyl 1-methyl 2-aminopentanedioate.

    Hydrolysis: 5-Ethyl 1-methyl 2-nitropentanedioic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethyl 1-methyl 2-nitropentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl 1-methyl 2-nitropentanedioate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl 2-nitropentanedioate: Lacks the methyl group, leading to different reactivity and applications.

    1-Methyl 2-nitropentanedioate: Lacks the ethyl group, affecting its physical and chemical properties.

    2-Nitropentanedioate: Lacks both the ethyl and methyl groups, making it less complex and versatile.

Uniqueness

5-Ethyl 1-methyl 2-nitropentanedioate is unique due to the presence of both ethyl and methyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and interactions compared to its simpler analogs.

Properties

CAS No.

88238-93-1

Molecular Formula

C8H13NO6

Molecular Weight

219.19 g/mol

IUPAC Name

5-O-ethyl 1-O-methyl 2-nitropentanedioate

InChI

InChI=1S/C8H13NO6/c1-3-15-7(10)5-4-6(9(12)13)8(11)14-2/h6H,3-5H2,1-2H3

InChI Key

CVJNGQQKDYBXBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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